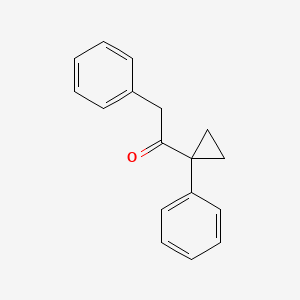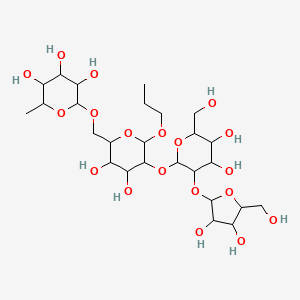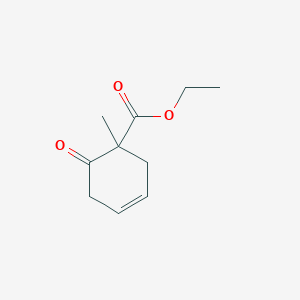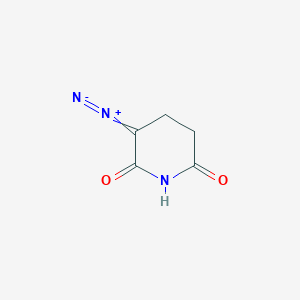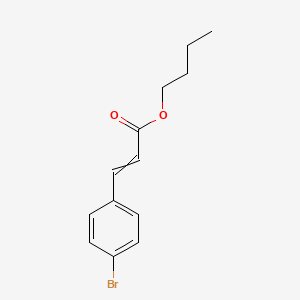![molecular formula C13H22NO4P B14282309 Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate CAS No. 127780-65-8](/img/structure/B14282309.png)
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a substituted ethylamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable amine and aldehyde or ketone. One common method is the Kabachnik–Fields reaction, where diethyl phosphite reacts with an amine and an aldehyde or ketone under mild conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the phosphonate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
作用機序
The mechanism of action of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, preventing the enzyme from catalyzing its normal reaction .
類似化合物との比較
Similar Compounds
- Diethyl [1-amino-2-(4-chlorophenyl)ethyl]phosphonate
- Diethyl [1-amino-2-(4-nitrophenyl)ethyl]phosphonate
- Diethyl [1-amino-2-(4-hydroxyphenyl)ethyl]phosphonate
Uniqueness
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds .
特性
CAS番号 |
127780-65-8 |
|---|---|
分子式 |
C13H22NO4P |
分子量 |
287.29 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H22NO4P/c1-4-17-19(15,18-5-2)13(14)10-11-6-8-12(16-3)9-7-11/h6-9,13H,4-5,10,14H2,1-3H3 |
InChIキー |
RGASCRBLLYUYQE-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(CC1=CC=C(C=C1)OC)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



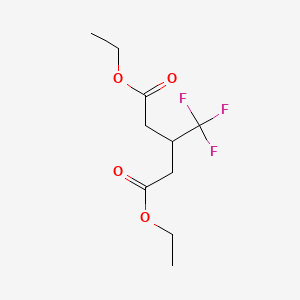

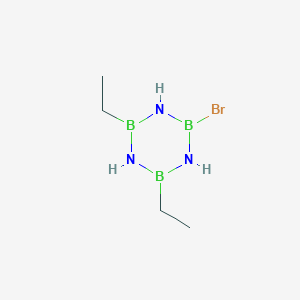
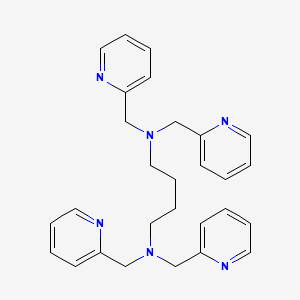
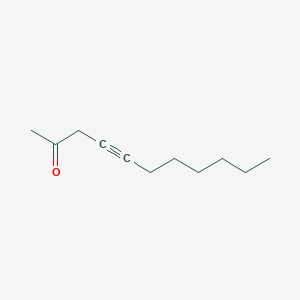
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
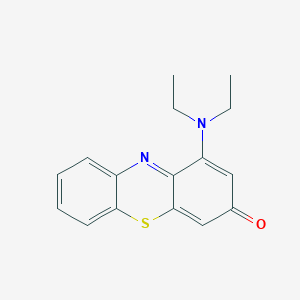
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
